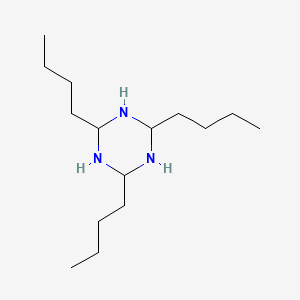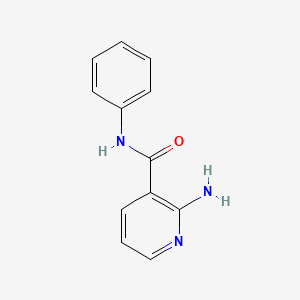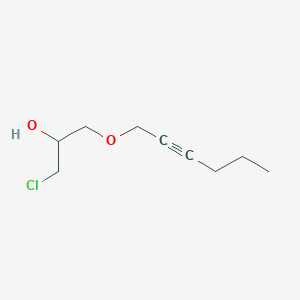
1-Chloro-3-hex-2-ynoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-hex-2-ynoxypropan-2-ol is an organic compound with the molecular formula C9H15ClO2 It is characterized by the presence of a chloro group, an alkyne group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-hex-2-ynoxypropan-2-ol can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hex-2-yn-1-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-hex-2-ynoxypropan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Addition Reactions: The alkyne group can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products such as 1-azido-3-hex-2-ynoxypropan-2-ol or 1-thiocyanato-3-hex-2-ynoxypropan-2-ol.
Oxidation Reactions: Products like 1-chloro-3-hex-2-ynoxypropan-2-one.
Addition Reactions: Products such as 1,2-dibromo-3-hex-2-ynoxypropan-2-ol.
Aplicaciones Científicas De Investigación
1-Chloro-3-hex-2-ynoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-hex-2-ynoxypropan-2-ol involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
1-Chloro-3-hex-2-ynoxypropan-1-ol: Similar structure but with the hydroxyl group at a different position.
3-Chloro-1-hex-2-ynoxypropan-2-ol: Similar structure but with the chloro group at a different position.
1-Bromo-3-hex-2-ynoxypropan-2-ol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 1-Chloro-3-hex-2-ynoxypropan-2-ol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications. The combination of a chloro group, an alkyne group, and a hydroxyl group in a single molecule makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Número CAS |
51453-66-8 |
|---|---|
Fórmula molecular |
C9H15ClO2 |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
1-chloro-3-hex-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C9H15ClO2/c1-2-3-4-5-6-12-8-9(11)7-10/h9,11H,2-3,6-8H2,1H3 |
Clave InChI |
VDQUFYBWFLLSAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCOCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


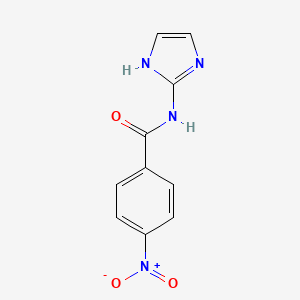
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)

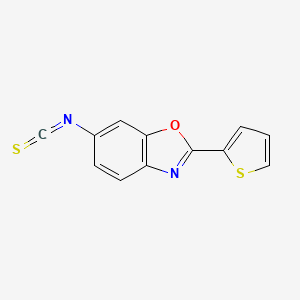
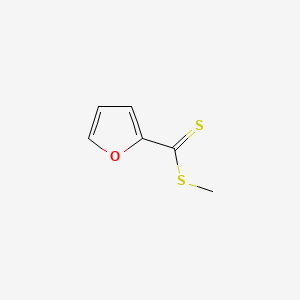
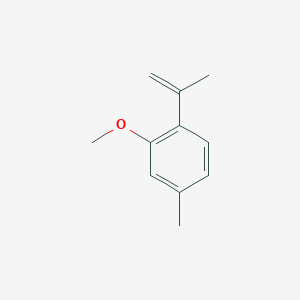

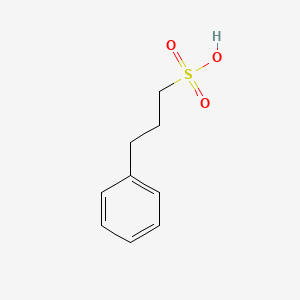
![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)

